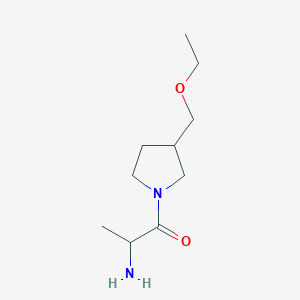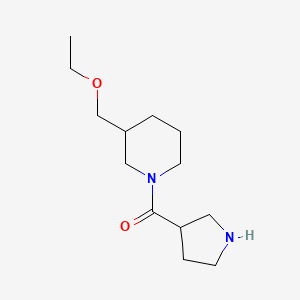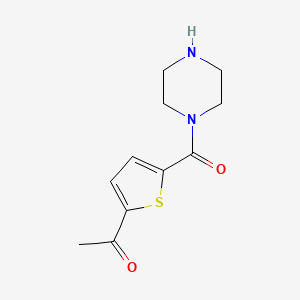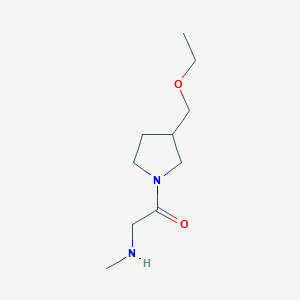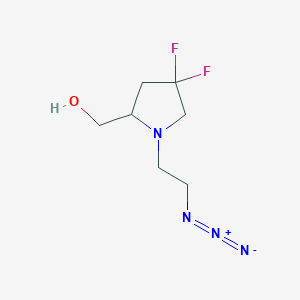
(1-(2-Azidoethyl)-4,4-difluoropyrrolidin-2-yl)methanol
Descripción general
Descripción
The compound “(1-(2-Azidoethyl)-4,4-difluoropyrrolidin-2-yl)methanol” is a type of organic compound containing an azide group and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The azide group is known for its high reactivity, which can be useful in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving azides . For instance, azides can be used in the synthesis of imidazoles .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrrolidine ring, a common feature in many organic compounds . The azide group would be attached to the pyrrolidine ring via an ethyl linker .Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions, including nitrene transfer reactions . These reactions can be used to form C-N bonds, which are crucial in the synthesis of many organic compounds .Aplicaciones Científicas De Investigación
Liposome Surface Functionalization
This compound can be used in the process of liposome surface functionalization . Specifically, a carbohydrate derivative carrying a spacer with an azide group is conjugated onto the surface of preformed liposomes carrying terminal triphenylphosphine groups . This method is efficient and chemically selective, and it’s performed in phosphate-buffered saline buffer (pH 7.4) at room temperature . This functionalization facilitates the enormous potential applications of liposomes, such as stabilizing and targeting carrier systems for delivering active molecules in biomedical research and applications .
Synthesis of Adamantylated Calix4arenes
The compound can be used in the synthesis of adamantylated calix4arenes . These are prepared with bulky adamantyl groups in the p-positions of all four aromatic units of the macrocycles and pairs of propargyl or 2-azidoethyl groups alternating with n-propyl groups at the phenol oxygen atoms . The adamantane structure is well recognized as a molecular core for biomedical and pharmaceutical applications, which is due to its specific shape, size, and lipophilicity, empowered by functionalization capabilities .
Drug Delivery Systems
The compound can be used in the development of drug delivery systems . The functionalization of liposome surfaces can enhance biomedical applications, such as site-specific and ligand-directed drug and gene delivery . For example, sialyl Lewis X-decorated liposomes have been demonstrated to target the delivery of drugs to endothelial cells based on the site-specific expression of E- and P-selectin in blood vessels during inflammation .
Vaccine Adjuvant Applications
The compound can be used in vaccine adjuvant applications . The functionalization of liposome surfaces with carbohydrates can enhance the immune response, making them useful in vaccine formulations .
Mecanismo De Acción
Target of Action
The compound contains an azide group and a pyrrolidinyl group. Azide groups are often used in click chemistry due to their high reactivity, and they can interact with various biological targets. Pyrrolidinyl groups are found in many biologically active compounds and can interact with various enzymes and receptors .
Mode of Action
The pyrrolidinyl group could also participate in hydrogen bonding and other interactions with its targets .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been known to participate in a variety of biochemical processes .
Pharmacokinetics
The presence of the polar azide group and the nonpolar pyrrolidinyl group could potentially affect its solubility and permeability, which in turn would influence its absorption and distribution .
Result of Action
Based on its structure, it could potentially interact with various cellular targets and induce a range of biological effects .
Action Environment
The action of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The stability of the compound could also be affected by these factors .
Propiedades
IUPAC Name |
[1-(2-azidoethyl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N4O/c8-7(9)3-6(4-14)13(5-7)2-1-11-12-10/h6,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMDELZCSGUJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)CCN=[N+]=[N-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





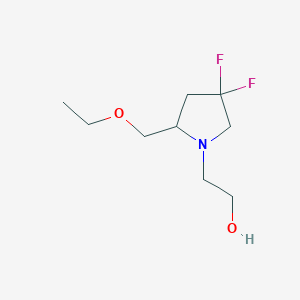
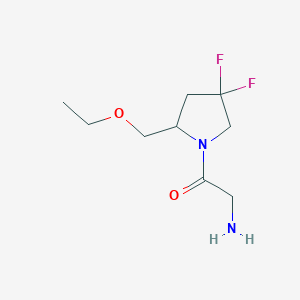
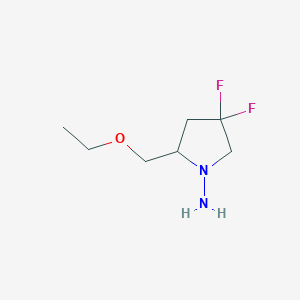


![[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride](/img/structure/B1478181.png)
